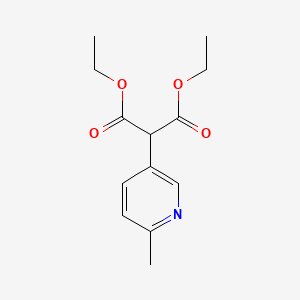
Diethyl 2-(6-methylpyridin-3-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(6-methylpyridin-3-yl)malonate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Diethyl 2-(6-methylpyridin-3-yl)malonate has the molecular formula C13H17NO4 and a molecular weight of approximately 251.28 g/mol. The compound features a malonate backbone with a pyridine ring substituted at the 6-position with a methyl group. This structural configuration allows for diverse reactivity, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:
- Malonic Ester Synthesis : This compound can be deprotonated to form a carbanion, which can then be alkylated with electrophiles to create substituted acetic acids .
- Claisen Condensation : The compound undergoes Claisen condensation reactions, allowing for the formation of β-keto esters, which are important intermediates in organic synthesis .
| Reaction Type | Description |
|---|---|
| Malonic Ester Synthesis | Forms substituted acetic acids through alkylation |
| Claisen Condensation | Produces β-keto esters |
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Research : Research indicates that this compound may inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .
Biological Studies
This compound's interactions with biological systems are under investigation:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug design and development.
- Pharmacological Tool : Its unique structure allows it to serve as a pharmacological tool for studying various biological processes and mechanisms.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound derivatives showed promising results against Gram-positive and Gram-negative bacteria. The derivatives demonstrated significant inhibition zones compared to standard antibiotics, indicating their potential as alternative antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential use in cancer therapy.
Propiedades
Número CAS |
1495322-52-5 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
diethyl 2-(6-methylpyridin-3-yl)propanedioate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)14-8-10/h6-8,11H,4-5H2,1-3H3 |
Clave InChI |
WNNUBUOFOCNAND-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CN=C(C=C1)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C1=CN=C(C=C1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















